Ac-Asp(OtBu)-OH
Overview
Description
Acetyl-L-aspartic acid tert-butyl ester, commonly referred to as Ac-Asp(OtBu)-OH, is a protected form of aspartic acid. It is widely used in peptide synthesis due to its stability and ease of incorporation into peptide chains. The compound has a molecular formula of C10H17NO5 and a molecular weight of 231.2 g/mol .
Mechanism of Action
Target of Action
Ac-Asp(OtBu)-OH, also known as Acetyl-L-aspartic acid beta-t-butyl ester or (S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoic acid, is primarily used in the synthesis of peptides . The primary targets of this compound are the peptide chains that it helps to form. These peptide chains can have various roles depending on their structure and the cells in which they are present.
Mode of Action
The compound works by acting as a protecting group for the aspartic acid residue during peptide synthesis . This prevents unwanted side reactions from occurring during the synthesis process, ensuring that the peptide chain forms correctly. Once the peptide synthesis is complete, the protecting group can be removed to reveal the aspartic acid residue.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis . By acting as a protecting group, the compound ensures that the peptide chains form correctly without unwanted side reactions. This can affect downstream effects such as the function of the peptide within the cell.
Pharmacokinetics
The pharmacokinetics of this compound are largely dependent on the context in which it is used. As a compound used in peptide synthesis, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be primarily determined by the conditions of the synthesis process .
Result of Action
The result of the action of this compound is the successful synthesis of peptide chains with the correct structure . This can have various molecular and cellular effects depending on the specific peptide being synthesized and its role within the cell.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the conditions of the peptide synthesis process, such as temperature and pH, can affect the efficacy of the compound as a protecting group . Additionally, the stability of the compound can be affected by factors such as exposure to light or heat.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-L-aspartic acid tert-butyl ester typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the acetylation of the amino group, followed by the esterification of the carboxyl group with tert-butyl alcohol. The reaction conditions often involve the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the synthesis of Acetyl-L-aspartic acid tert-butyl ester is carried out using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc/tBu strategy is commonly employed, where the Fmoc group protects the amino group and the tert-butyl group protects the carboxyl group .
Chemical Reactions Analysis
Types of Reactions
Acetyl-L-aspartic acid tert-butyl ester undergoes various chemical reactions, including:
Deprotection Reactions: The removal of the acetyl and tert-butyl protecting groups under acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents like DCC or HATU.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield aspartic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butyl group.
Coupling: DCC or HATU in the presence of a base like N-methylmorpholine (NMM).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Deprotection: Aspartic acid.
Coupling: Peptide chains with aspartic acid residues.
Hydrolysis: Aspartic acid.
Scientific Research Applications
Acetyl-L-aspartic acid tert-butyl ester is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Acetyl-L-glutamic acid tert-butyl ester: Similar in structure but with an additional methylene group.
Acetyl-L-serine tert-butyl ester: Similar in structure but with a hydroxyl group instead of a carboxyl group.
Uniqueness
Acetyl-L-aspartic acid tert-butyl ester is unique due to its specific use in peptide synthesis, providing stability and ease of incorporation into peptide chains. Its deprotection conditions are well-established, making it a preferred choice in both research and industrial settings .
Properties
IUPAC Name |
(2S)-2-acetamido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-6(12)11-7(9(14)15)5-8(13)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,12)(H,14,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNPTCBHHPHSEA-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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